molecular formula C4H6F4 B1627581 1,1,1,3-Tetrafluorobutane CAS No. 86884-13-1

1,1,1,3-Tetrafluorobutane

Cat. No. B1627581
CAS RN: 86884-13-1
M. Wt: 130.08 g/mol
InChI Key: DFLXFUYFWQZKGT-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluorobutane is a chemical compound with the molecular formula C4H6F4 . It is a member of the class of compounds known as fluorocarbons .


Molecular Structure Analysis

The 1,1,1,3-Tetrafluorobutane molecule contains a total of 13 bonds. There are 7 non-H bonds and 1 rotatable bond .

Future Directions

In terms of future directions, 1,1,1,3-Tetrafluorobutane and other fluorocarbons are being explored for their potential uses in various fields. For example, a study proposed the use of 2,2,3,3-tetrafluorobutane-1,4-diol dinitrate in the synthesis of fluorinated solid electrolyte interphase (SEI) for practical lithium-metal batteries .

properties

IUPAC Name

1,1,1,3-tetrafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLXFUYFWQZKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579463
Record name 1,1,1,3-Tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3-Tetrafluorobutane

CAS RN

86884-13-1
Record name 1,1,1,3-Tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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